2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide belongs to the class of pyridazinone derivatives. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms in their ring structure. This class of compounds is known for its diverse pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, and antimicrobial properties. [, , ] While the specific role of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide in scientific research remains unexplored, its structural similarity to bioactive pyridazinones suggests potential applications in various fields.
The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic molecule that exhibits potential biological activity. It belongs to a class of compounds known as pyridazinones, which are characterized by their unique heterocyclic structures. The specific classification of this compound can be described as a heterocyclic compound containing both furan and pyridazinone moieties, along with an acetamide functional group. Its synthesis and characterization have been the focus of research due to its potential pharmacological applications, particularly in the realm of cannabinoid receptor modulation.
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide involves several steps, typically starting from readily available precursors. The general synthetic pathway includes:
The detailed synthetic route is critical for understanding the compound's potential applications and biological activity.
The molecular structure of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide can be represented by its molecular formula and a molecular weight of approximately 312.32 g/mol.
CC(=O)N(Cc1ccc(OC)cc1)C(=O)c2nn(c(=O)c2C)c3ccco3
The compound may undergo various chemical reactions typical for amides and heterocycles, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to explore new derivatives.
The mechanism of action for 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is hypothesized to involve interaction with cannabinoid receptors, particularly the CB1 receptor.
While specific binding affinities and kinetic parameters are not detailed in available literature, preliminary studies suggest its potential utility in cannabinoid-related therapies.
The physical and chemical properties of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide include:
These properties are essential for determining suitable conditions for storage and handling during laboratory experiments.
The potential applications of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide primarily lie in:
CAS No.:
CAS No.: 132741-81-2
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2